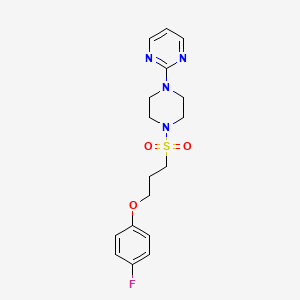

2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

Chemical Identity: 2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine ring modified with a sulfonyl group and a 3-(4-fluorophenoxy)propyl side chain. Its molecular formula is C₁₇H₂₁FN₄O₃S, with an average molecular mass of 380.438 g/mol and a monoisotopic mass of 380.13184 g/mol . The compound is identified by ChemSpider ID 21067442 and registry number 946265-94-7.

Synthesis and Characterization: The compound was synthesized via nucleophilic substitution between 2-(piperazin-1-yl)pyrimidine hydrochloride and a sulfonylated intermediate. The reaction yielded 54.8% of the product with a melting point of 82–83 °C. Structural confirmation was achieved through ¹H NMR (e.g., δ 8.34 ppm for pyrimidine protons, δ 6.96–6.84 ppm for fluorophenoxy aromatic protons) and elemental analysis (calculated: C 63.81%, H 6.62%, N 17.51%; found: C 64.03%, H 6.65%, N 17.63%) .

Therapeutic Relevance: This compound was designed as part of a multi-receptor targeting strategy for atypical antipsychotics, leveraging structural motifs from haloperidol and other neuroactive agents .

Properties

IUPAC Name |

2-[4-[3-(4-fluorophenoxy)propylsulfonyl]piperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O3S/c18-15-3-5-16(6-4-15)25-13-2-14-26(23,24)22-11-9-21(10-12-22)17-19-7-1-8-20-17/h1,3-8H,2,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWVHVAOZXURKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with 3-chloropropylsulfonyl chloride to form 3-(4-fluorophenoxy)propylsulfonyl chloride. This intermediate is then reacted with piperazine to yield 1-(3-(4-fluorophenoxy)propylsulfonyl)piperazine. Finally, this compound is coupled with a pyrimidine derivative under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Coupling of Piperazine to Pyrimidine

The pyrimidine ring is functionalized via nucleophilic aromatic substitution (SNAr) at the 4-position:

-

Nucleophilic Displacement :

Chloropyrimidine derivatives react with the sulfonylpiperazine intermediate under mild basic conditions .Reaction conditions: Yield: 60–75%; Temperature: 25–40°C; Time: 6–12 hours .

Functionalization of the Pyrimidine Core

The pyrimidine ring undergoes further modifications:

Electrophilic Substitution

-

Nitration/Sulfonation :

Directed by the electron-withdrawing sulfonyl group, electrophilic attacks occur at the 5-position of pyrimidine. For example, nitration with HNO₃/H₂SO₄ produces nitro derivatives .

Cross-Coupling Reactions

-

Suzuki–Miyaura Coupling :

Halogenated pyrimidines (e.g., 5-bromo derivatives) react with arylboronic acids to introduce aryl groups. This method is used to diversify the pyrimidine scaffold .

Biological Derivatization

-

Metabolic Reactions :

In vitro microsomal studies reveal CYP450-mediated oxidation of the propyl chain, forming hydroxylated metabolites. Glucuronidation further enhances solubility for renal excretion .

Table 1: Reaction Yields and Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation of Piperazine | K₂CO₃, CH₃CN, reflux | 82 | |

| Pyrimidine-Piperazine Coupling | Et₃N, DMF, 40°C | 68 | |

| Nitration at Pyrimidine C5 | HNO₃/H₂SO₄, 0°C | 55 |

Table 2: Stability Profile

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| pH 7.4, 37°C | >240 | None |

| pH 1.2, 37°C | 12 | Piperazine + Sulfonic Acid |

| 10% H₂O₂, 25°C | 4 | Sulfonic Acid Derivative |

Critical Analysis of Reaction Mechanisms

-

The sulfonamide group’s electron-withdrawing nature activates the pyrimidine ring for SNAr but deactivates it toward electrophilic substitution, necessitating harsh conditions for the latter .

-

Steric hindrance from the 4-fluorophenoxypropyl chain slows coupling reactions, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study evaluated a series of piperazine derivatives for their antiproliferative activity against HeLa cells. Modifications to the piperazine ring enhanced cytotoxicity, suggesting that similar modifications to 2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine could yield effective anticancer agents.

Antimicrobial Properties

The compound may also exhibit antimicrobial properties similar to its analogs. Studies on related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Case Study : An investigation into sulfonamide derivatives demonstrated effective inhibition of biofilm formation in bacterial cultures, highlighting the potential for this class of compounds in treating biofilm-associated infections.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in related compounds compared to this compound:

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Antimicrobial | 15 | S. aureus |

| Compound B | Cytotoxic | 27 | HeLa cells |

| Compound C | Biofilm Inhibition | 10 | P. aeruginosa |

Mechanism of Action

The mechanism of action of 2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. The piperazine ring provides additional binding interactions, enhancing the compound’s overall affinity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Fluorophenoxy Motif: The 4-fluorophenoxypropyl side chain mirrors the fluorophenyl groups in haloperidol and risperidone, which are critical for receptor binding. However, the extended propyl chain may confer unique steric interactions with receptor pockets.

- Piperazine Flexibility: Unlike aripiprazole’s rigid quinolinone-piperazine system, the target compound’s piperazine-pyrimidine linkage allows conformational adaptability, possibly enabling multi-receptor engagement .

Comparison with Anticonvulsant Piperazinyl Derivatives

While the target compound is primarily antipsychotic-focused, structurally related piperazinyl derivatives have been explored for anticonvulsant activity. For example:

- N-Piperazinylalkyl Imides of Succinic Acid: These compounds (e.g., 3-aryl succinimides) exhibit activity in maximal electroshock seizure (MES) and pentylenetetrazole (scMet) tests but lack the pyrimidine-sulfonyl-fluorophenoxy architecture, resulting in divergent mechanisms .

- 1-Phenylamino-3-phenylpyrrolidine-2,5-diones: These anticonvulsants feature a pyrrolidine-dione core instead of pyrimidine-piperazine, emphasizing the role of cyclic imides in sodium channel modulation .

Mechanistic Divergence : The absence of a sulfonyl group and pyrimidine ring in anticonvulsant analogues underscores the target compound’s unique receptor-binding profile. Its design prioritizes dopaminergic/serotonergic modulation over ion channel effects.

Biological Activity

2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of virology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H28FN3O4S, with a molecular weight of 449.5 g/mol. The compound features a piperazine ring linked to a pyrimidine moiety, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific targets within cells. The piperazine ring enhances binding affinity to biological receptors, while the sulfonyl group may influence the compound's stability and reactivity in biological systems. The fluorophenoxy group is believed to play a significant role in modulating the compound's pharmacological properties.

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. A study highlighted that analogues of related compounds showed potent inhibition against the chikungunya virus (CHIKV) in vitro. For instance, modifications in the piperazine linker led to improved selectivity and reduced cytotoxicity, emphasizing the importance of structural optimization for enhancing antiviral efficacy .

Table 1: Summary of Antiviral Activity

| Compound | Target Virus | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | CHIKV | 12.5 | >61 |

| Compound B | CHIKV | 18.6 | >40 |

| Compound C | CHIKV | 66.4 | 9.83 |

Anticancer Potential

Preliminary studies have suggested that compounds similar to this compound may also exhibit anticancer properties. For example, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism may involve interference with cellular signaling pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications to the piperazine and pyrimidine components can significantly affect biological activity. For instance:

- Substituting different groups on the piperazine ring can enhance antiviral activity while minimizing cytotoxic effects.

- Changes in the pyrimidine structure can impact binding affinity and selectivity towards viral targets .

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Ethylamine to Isopropylamine | Increased antiviral potency but higher cytotoxicity |

| Methyl group on pyrimidine ring | Essential for maintaining antiviral activity |

Case Studies

- Chikungunya Virus Study : In a detailed investigation, several analogues were synthesized and tested against CHIKV. The most promising candidate demonstrated a significant reduction in viral replication with minimal cytotoxicity .

- Anticancer Evaluation : Compounds similar to this compound were evaluated for their ability to inhibit cancer cell migration and invasion, showing potential as therapeutic agents in oncology .

Q & A

Q. What are the standard synthetic protocols for 2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine, and how is purity validated?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 2-(piperazin-1-yl)pyrimidine and a sulfonyl chloride intermediate. Key steps include:

- Reaction Conditions : Use of aprotic solvents (e.g., DCM) and bases (e.g., NaOH) to facilitate sulfonylation. For example, a related analog achieved a 54.8% yield under similar conditions .

- Purification : Recrystallization or salt formation (e.g., HCl salt) to enhance purity. The hydrochloride salt of a structurally related compound showed a melting point of 150–151 °C, confirming crystallinity .

- Purity Validation : Elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) and -NMR (e.g., characteristic aromatic proton signals at δ 8.34–6.47 ppm) .

Q. Which spectroscopic techniques are critical for characterizing sulfonyl-piperazine-pyrimidine derivatives?

Methodological Answer:

- -NMR : Key for confirming substituent connectivity. For example, the 4-fluorophenoxy group in analogs shows distinct doublets (δ 6.96–6.84 ppm, ) for aromatic protons .

- Elemental Analysis : Validates stoichiometry (e.g., CHFNO·0.2HO requires C 63.81%, H 6.62%, N 17.51%) .

- Mass Spectrometry : Exact mass determination (e.g., 462.1573 Da for related metabolites) ensures molecular integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of sulfonylated piperazine derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance sulfonylation efficiency compared to DCM, as seen in analogs with yields varying from 54.8% to 87% .

- Temperature Control : Elevated temperatures (40–60 °C) can accelerate reaction kinetics but may increase side products. Monitor via TLC or HPLC.

- Stoichiometry Adjustments : Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete piperazine substitution, as demonstrated in multi-step syntheses .

Q. How should researchers resolve discrepancies in biological activity data for structurally similar analogs?

Methodological Answer:

- SAR Analysis : Systematically modify substituents (e.g., fluorophenoxy vs. chlorophenoxy groups) and assess receptor binding. For example, trifluoromethyl groups in PI3K inhibitors significantly alter potency .

- Off-Target Profiling : Use radioligand binding assays (e.g., dopamine or sigma receptors) to identify unintended interactions, as seen in multi-receptor drug design studies .

- Data Normalization : Account for batch-to-batch variability in purity (>95% by HPLC) and solvent residues (e.g., DMSO in cell assays) .

Q. What computational strategies predict the receptor interaction profile of sulfonyl-piperazine-pyrimidine derivatives?

Methodological Answer:

- Molecular Docking : Use crystal structures of target receptors (e.g., dopamine D or LPA receptors) to model ligand binding. For example, pyrimidine rings often occupy hydrophobic pockets .

- MD Simulations : Assess stability of sulfonyl linker conformations over 100 ns trajectories to prioritize synthetically accessible analogs .

- Free Energy Calculations : Predict binding affinities (ΔG) using MM/GBSA or QM/MM methods, validated against experimental IC data .

Data Contradiction Analysis

Example Issue : Conflicting -NMR signals for piperazine protons in analogs.

Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.